6-Bromo-3-(methylthio)benzo[B]thiophene
Description
Significance of Sulfur-Containing Heterocycles in Advanced Organic Synthesis
Sulfur-containing heterocycles are fundamental building blocks in organic chemistry, prized for their diverse biological activities and unique structural features. nih.gov These compounds have found extensive applications in pharmaceutical and agrochemical research, and more recently, in the development of advanced materials. nih.gov The presence of a sulfur atom within the heterocyclic ring imparts distinct physicochemical characteristics and reactivity compared to their carbocyclic analogs, stemming from the availability of unshared electron pairs and the electronegativity difference between sulfur and carbon. nih.govopenmedicinalchemistryjournal.com This unique electronic nature makes them crucial components in the design of novel molecular conductors and magnets. nih.gov
The versatility of sulfur heterocycles is further highlighted by their role in biochemical processes and their prevalence among the vast number of identified chemical compounds. nih.gov Their incorporation into the structures of various organic molecules has been instrumental in the discovery of new therapeutic agents and functional materials. researchgate.netbookpi.org
Benzo[b]thiophene as a Versatile Privileged Structure in Organic Synthesis and Functional Materials
Among the diverse family of sulfur-containing heterocycles, the benzo[b]thiophene scaffold holds a privileged position. nih.gov This bicyclic system, consisting of a benzene (B151609) ring fused to a thiophene (B33073) ring, is a key structural motif in numerous pharmaceutical drugs and bioactive molecules. nih.govwikipedia.org Its derivatives are known to exhibit a wide array of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties. nih.govresearchgate.netresearchgate.netrsc.org
The utility of the benzo[b]thiophene core extends beyond medicinal chemistry into the realm of materials science. Its inherent aromaticity and tunable electronic properties make it a valuable component in the design of organic semiconductors and electroluminescent devices. dntb.gov.ua The ability to introduce various functional groups onto the benzo[b]thiophene skeleton allows for the fine-tuning of its physical and chemical properties, making it a versatile platform for creating novel functional materials. wikipedia.orgdntb.gov.ua
Rationale for Comprehensive Investigation of Functionalized Benzo[b]thiophenes: Focus on 6-Bromo-3-(methylthio)benzo[b]thiophene
The strategic functionalization of the benzo[b]thiophene scaffold is a key area of research aimed at developing new molecules with enhanced or specific properties. The introduction of substituents at various positions of the ring system can profoundly influence its biological activity and material characteristics.
This review focuses specifically on this compound, a derivative that combines two important functional groups. The bromine atom at the 6-position is of particular interest as it provides a handle for further chemical modifications through cross-coupling reactions, allowing for the synthesis of more complex molecular architectures. nih.gov The methylthio group at the 3-position is also significant, as substitutions at this position have been shown to be crucial for modulating the antimicrobial activity of benzo[b]thiophene derivatives. nih.gov A stable dimethyl(thiodimethyl)sulfonium tetrafluoroborate (B81430) salt can be used for the electrophilic cyclization of o-alkynyl thioanisoles to produce 2,3-disubstituted benzo[b]thiophenes, introducing a valuable thiomethyl group with ease. nih.gov
A comprehensive investigation into the synthesis, properties, and reactivity of this compound is therefore warranted. Understanding the interplay between the bromo and methylthio substituents will provide valuable insights for the rational design of new benzo[b]thiophene-based compounds with potential applications in medicine and materials science. An efficient synthesis of this compound can be achieved through the electrophilic cyclization of an alkynyl thioanisole (B89551) containing a bromine functionality, resulting in an excellent yield. nih.gov
Properties
Molecular Formula |
C9H7BrS2 |
|---|---|
Molecular Weight |
259.2 g/mol |
IUPAC Name |
6-bromo-3-methylsulfanyl-1-benzothiophene |
InChI |
InChI=1S/C9H7BrS2/c1-11-9-5-12-8-4-6(10)2-3-7(8)9/h2-5H,1H3 |
InChI Key |
XKJWKZKXWYTVRU-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CSC2=C1C=CC(=C2)Br |
Origin of Product |
United States |
Synthetic Methodologies for 6 Bromo 3 Methylthio Benzo B Thiophene and Analogous Structures
Strategies for the Benzo[b]thiophene Core Construction
The construction of the benzo[b]thiophene core can be broadly categorized into two main approaches: electrophilic cyclization reactions of ortho-alkynyl thioanisoles and transition metal-catalyzed annulation and cyclization reactions.
Electrophilic cyclization of ortho-alkynyl thioanisoles is a powerful and direct method for the synthesis of 2,3-disubstituted benzo[b]thiophenes. nih.gov This approach involves the activation of the alkyne by an electrophile, followed by an intramolecular attack of the sulfur atom to form the thiophene (B33073) ring. nih.govnih.gov Various electrophiles, including sulfur- and halogen-based reagents, have been successfully employed. nih.gov
Sulfur electrophiles can be utilized to initiate the cyclization of 2-alkynylthioanisoles, leading to the formation of benzo[b]thiophenes with a sulfur-containing substituent at the 3-position. A notable example is the use of dimethyl(thiodimethyl)sulfonium tetrafluoroborate (B81430), a stable and commercially available salt, as a source of an electrophilic thiomethyl group. nih.govacs.orgnih.gov This method provides a high-yielding synthesis of 2,3-disubstituted benzo[b]thiophenes under mild, ambient conditions. nih.govorganic-chemistry.org
The reaction tolerates a variety of functional groups on the alkyne substituent, and importantly, the cyclization of an ortho-alkynyl thioanisole (B89551) bearing a bromine atom on the aromatic ring proceeds in excellent yield. nih.gov For instance, the cyclization of a bromo-substituted alkynyl thioanisole resulted in a 95% yield of the corresponding 6-bromo benzo[b]thiophene derivative. nih.gov The proposed mechanism involves the attack of the alkyne on the electrophilic sulfur of the sulfonium salt, followed by intramolecular cyclization and demethylation. organic-chemistry.org
A study by Kesharwani and coworkers demonstrated the utility of this method with a range of substituted alkynyl thioanisoles. nih.gov The results are summarized in the table below.
Table 1: Synthesis of 3-(Methylthio)benzo[b]thiophenes via Sulfur-Mediated Electrophilic Cyclization
| Entry | R Group on Alkyne | Product | Yield (%) |
|---|---|---|---|
| 1 | Phenyl | 3-(Methylthio)-2-phenylbenzo[b]thiophene | 99 |
| 2 | 4-Methoxyphenyl | 2-(4-Methoxyphenyl)-3-(methylthio)benzo[b]thiophene | 79 |
| 3 | 4-Bromophenyl | 2-(4-Bromophenyl)-3-(methylthio)benzo[b]thiophene | 92 |
| 4 | 6-Bromo (on thioanisole ring), Phenyl (on alkyne) | 6-Bromo-3-(methylthio)-2-phenylbenzo[b]thiophene | 95 |
This methodology offers a significant advantage by directly installing the valuable methylthio group at the 3-position of the benzo[b]thiophene core. nih.gov
Halogen electrophiles, such as bromine (Br₂) and N-bromosuccinimide (NBS), are effective reagents for promoting the cyclization of ortho-alkynyl thioanisoles to form 3-halobenzo[b]thiophenes. nih.govacs.org This halocyclization reaction is a facile and environmentally benign method that often proceeds in high yields. nih.gov
The synthesis of 3-bromobenzo[b]thiophenes can be achieved through the bromocyclization of methylthio-containing alkynes using reagents like N-methylpyrrolidin-2-one hydrotribromide (MPHT). nih.gov This approach has been utilized to create a library of functionalized 3-(α-styryl)-benzo[b]thiophenes. nih.gov
A green chemistry approach to halocyclization involves the use of sodium halides as the halogen source in the presence of copper(II) sulfate in ethanol. nih.gov This method has been successfully applied to synthesize a series of 3-chloro and 3-bromobenzo[b]thiophene derivatives with various substituents at the 2-position. nih.gov For example, the cyclization of a cyclohexyl-substituted alkynyl thioanisole with sodium bromide and copper(II) sulfate afforded the corresponding 3-bromobenzo[b]thiophene in 92% yield. nih.gov
The table below illustrates the synthesis of various 3-halobenzo[b]thiophenes using this environmentally friendly method.
Table 2: Synthesis of 3-Halobenzo[b]thiophenes via Copper-Catalyzed Halocyclization
| Entry | R Group on Alkyne | Halogen Source | Product | Yield (%) |
|---|---|---|---|---|
| 1 | Cyclohexyl | NaCl | 3-Chloro-2-cyclohexylbenzo[b]thiophene | 90 |
| 2 | Cyclohexyl | NaBr | 3-Bromo-2-cyclohexylbenzo[b]thiophene | 92 |
| 3 | 2-Hydroxypropan-2-yl | NaCl | 2-(3-Chlorobenzo[b]thiophen-2-yl)propan-2-ol | 77 |
| 4 | 2-Hydroxypropan-2-yl | NaBr | 2-(3-Bromobenzo[b]thiophen-2-yl)propan-2-ol | 85 |
These 3-halobenzo[b]thiophene intermediates are valuable building blocks for further functionalization through cross-coupling reactions. nih.gov
Transition metal catalysis provides a versatile platform for the synthesis of benzo[b]thiophenes, offering alternative pathways to the electrophilic cyclization methods. Palladium and copper catalysts are particularly prominent in these transformations.
Palladium catalysts are widely used for the synthesis of benzo[b]thiophenes through various coupling and annulation strategies. researchgate.net One common approach involves the palladium-catalyzed coupling of terminal acetylenes with o-iodothioanisole, followed by electrophilic cyclization of the resulting o-(1-alkynyl)thioanisole intermediate. acs.org This two-step, one-pot procedure allows for the synthesis of a wide range of 2,3-disubstituted benzo[b]thiophenes in excellent yields. acs.org
Another powerful palladium-catalyzed method is the annulation of aryl sulfides with alkynes. researchgate.net This convergent approach provides rapid access to a diverse array of benzo[b]thiophene derivatives from simple and readily available starting materials. researchgate.net
Furthermore, palladium-catalyzed oxidative cyclization-alkoxycarbonylation of 2-(methylthio)phenylacetylenes offers a route to benzothiophene-3-carboxylic esters. nih.govacs.org This process is catalyzed by a simple PdI₂/KI system and utilizes oxygen from the air as the oxidant. nih.gov The reaction proceeds through an intramolecular 5-endo-dig cyclization, followed by iodide-promoted S-demethylation and alkoxycarbonylation. nih.gov
The following table presents examples of benzothiophene-3-carboxylic esters synthesized via this palladium-catalyzed methodology. nih.gov
Table 3: Palladium-Catalyzed Synthesis of Benzothiophene-3-carboxylic Esters
| Entry | R¹ Group on Alkyne | R² Group (from alcohol) | Product | Yield (%) |
|---|---|---|---|---|
| 1 | p-Tolyl | Methyl | Methyl 2-(p-tolyl)benzo[b]thiophene-3-carboxylate | 76 |
| 2 | p-Bromophenyl | Methyl | Methyl 2-(p-bromophenyl)benzo[b]thiophene-3-carboxylate | 83 |
| 3 | 3-Thienyl | Methyl | Methyl 2-(thiophen-3-yl)benzo[b]thiophene-3-carboxylate | 70 |
| 4 | 1-Cyclohexenyl | Methyl | Methyl 2-(cyclohex-1-en-1-yl)benzo[b]thiophene-3-carboxylate | 79 |
| 5 | Phenyl (on alkyne), 5-Fluoro (on thioanisole ring) | Methyl | Methyl 6-fluoro-2-phenylbenzo[b]thiophene-3-carboxylate | 74 |
Copper-catalyzed reactions represent an efficient and often more economical alternative to palladium-based systems for the synthesis of benzo[b]thiophenes. acs.orgacs.org An efficient copper-catalyzed approach has been developed for the synthesis of benzo[b]thiophene derivatives using thiocarboxylic acids as a sulfur source. acs.orgacs.org This method involves a sequential Ullmann-type C–S bond coupling and a Wittig condensation. acs.org
In the presence of copper iodide (CuI) and 1,10-phenanthroline, (2-iodobenzyl)triphenylphosphonium bromide reacts with various thiocarboxylic acids to afford the corresponding benzo[b]thiophenes in good yields. acs.orgacs.org This methodology has been shown to be effective for both aromatic and heteroaromatic thiocarboxylic acids. acs.org
Additionally, copper-catalyzed intramolecular dehydrogenative C–O coupling reactions have been developed for the synthesis of more complex fused ring systems containing a benzothiophene (B83047) core. nih.gov
Transition Metal-Catalyzed Annulation and Cyclization Reactions
Nickel-Catalyzed Approaches
Earth-abundant nickel catalysts have emerged as a versatile tool in the synthesis of thiophene-based compounds, including benzo[b]thiophene derivatives. nih.gov Nickel-catalyzed cross-coupling reactions are particularly relevant, enabling the formation of carbon-sulfur bonds, which are crucial for constructing the thiophene ring. researchgate.net While direct nickel-catalyzed synthesis of 6-Bromo-3-(methylthio)benzo[b]thiophene is not extensively detailed, analogous transformations highlight the potential of this approach. For instance, nickel complexes have been used to mediate the cyclization of o-halo allyl/aryl thioethers to form dihydro-benzo[b]thiophene derivatives through electrochemical processes. researchgate.net Furthermore, nickel-catalyzed reductive cross-electrophile coupling reactions provide a platform for creating complex molecular architectures, and their mechanisms, which can involve Ni(I)/Ni(III) catalytic cycles or radical chain pathways, are subjects of detailed investigation. nih.gov The versatility of nickel catalysis is also demonstrated in direct arylation polymerization for creating thiophene-based polymers, showcasing its efficacy in forming C-C bonds adjacent to the thiophene ring. nih.gov
Table 1: Examples of Nickel-Catalyzed Reactions in Thiophene Synthesis
| Catalyst System | Reactants | Product Type | Mechanistic Feature |
|---|---|---|---|
| Nickel(II) bipyridine / LiHMDS | Di- and tri-thiophene heteroaryls with poly(hetero)aryl halides | Cross-linked thiophene polymers | Direct arylation polymerization nih.gov |
| Nickel(II) complex (electro-reduction) | o-halo allyl/aryl thioethers | Dihydro-benzo[b]thiophenes | Radical cyclization researchgate.net |
Metal-Free Synthetic Protocols
In a shift towards more sustainable and cost-effective chemistry, several metal-free methods for the synthesis of benzo[b]thiophenes have been developed. organic-chemistry.orgchim.it These protocols often rely on radical-initiated or electrophilic cyclization reactions. rsc.org One prominent strategy involves the reaction of easily accessible o-halovinylbenzenes with a sulfur source like potassium sulfide (B99878) (K₂S) to yield 2-substituted benzo[b]thiophenes. organic-chemistry.org This reaction proceeds via a proposed mechanism involving nucleophilic aromatic substitution (SNAr), followed by cyclization and aromatization. organic-chemistry.org
Another powerful metal-free approach is the electrophilic cyclization of o-alkynyl thioanisoles. nih.govorganic-chemistry.org Various reagents can initiate this cyclization, including iodine, which acts as an electrophile to promote the formation of a 3-iodobenzo[b]thiophene intermediate that can be further functionalized. chim.it Radical-mediated cyclizations have also been highlighted, where a radical is generated and subsequently triggers an intramolecular C–S bond formation. rsc.org Furthermore, base-catalyzed protocols can induce a propargyl-allenyl rearrangement followed by cyclization and allyl migration to form the benzothiophene core. researchgate.net
Regioselective Introduction of Specific Substituents
The precise placement of the bromo and methylthio groups on the benzo[b]thiophene scaffold is critical for defining the final compound. This requires highly regioselective synthetic strategies.
Bromination Strategies for the C-6 Position
The introduction of a bromine atom at the C-6 position of the benzo[b]thiophene ring is typically achieved through electrophilic aromatic substitution. The regioselectivity of this reaction is influenced by the directing effects of existing substituents on the ring. For 3-substituted benzo[b]thiophenes, direct bromination with molecular bromine (Br₂) can be optimized to favor substitution on the benzene (B151609) ring portion of the molecule. researchgate.net The choice of solvent, such as dimethylformamide (DMF) or acetonitrile, can be crucial in controlling the selectivity and achieving a good conversion rate. researchgate.net For instance, the synthesis of 6-bromo-3-cyanobenzo[b]thiophene, an intermediate for the drug Raloxifene, has been achieved using this direct bromination approach. researchgate.net While electrophilic substitution on the unsubstituted benzo[b]thiophene primarily occurs at the C-3 position, the presence of a substituent at C-3 directs subsequent electrophilic attack to the benzene ring, with the C-6 position being a potential site for substitution. cdnsciencepub.com
Introduction of the Methylthio Group at the C-3 Position
The methylthio group at the C-3 position can be installed through several methods, most notably via the electrophilic cyclization of o-alkynyl thioanisoles. A highly effective method employs a stable dimethyl(thiodimethyl)sulfonium tetrafluoroborate salt as an electrophilic sulfur source. nih.govorganic-chemistry.org This reagent reacts with the alkyne to initiate cyclization, directly and efficiently incorporating the methylthio group at the C-3 position. nih.govorganic-chemistry.org This reaction is valued for its mild conditions and tolerance of various functional groups. nih.gov An alternative method utilizes dimethyl sulfoxide (B87167) (DMSO) in the presence of an activating agent like thionyl chloride (SOCl₂) to serve as the source for the methylthio group. chim.it These methods provide direct access to 3-(methylthio)benzo[b]thiophenes, which are key precursors to the target molecule. chim.itnih.gov
Multi-Component and One-Pot Synthesis Approaches
One-pot and multi-component reactions offer significant advantages in terms of efficiency, reduced waste, and operational simplicity. For the synthesis of complex benzo[b]thiophenes, these strategies are highly valuable. An example is the iodine-mediated one-pot reaction that combines an electrophilic iodocyclization with a subsequent alkylation step. morressier.com This allows for the construction of highly functionalized 2,3-disubstituted benzo[b]thiophenes from simple starting materials in a single vessel. morressier.com Rhodium-catalyzed three-component coupling reactions of arylboronic acids, alkynes, and elemental sulfur have also been developed for the synthesis of benzo[b]thiophenes, demonstrating a convergent approach to the core structure. researchgate.net While not explicitly forming this compound, these one-pot methodologies showcase powerful strategies that could potentially be adapted for its synthesis. researchgate.netmorressier.com
Mechanistic Investigations in Synthetic Pathways
Understanding the reaction mechanisms is fundamental to optimizing existing synthetic methods and developing new ones.
Nickel-Catalyzed Pathways : The mechanisms of nickel-catalyzed cross-coupling reactions are complex and can vary depending on the specific reaction. They can proceed through classic two-electron pathways involving Ni(I)/Ni(III) species or through radical chain mechanisms where Csp³ electrophiles are activated by Ni(I) to form radicals. nih.gov
Metal-Free Protocols : In the metal-free synthesis from o-halovinylbenzenes and K₂S, the proposed mechanism involves a direct SNAr-type reaction, followed by an intramolecular cyclization and a final dehydrogenation step to form the aromatic benzo[b]thiophene ring. organic-chemistry.org For base-catalyzed syntheses, a propargyl-allenyl rearrangement is often the key initial step, which then allows for cyclization. researchgate.net
Electrophilic Cyclization : The electrophilic cyclization of o-alkynyl thioanisoles is believed to begin with the attack of the alkyne on the electrophilic sulfur source. nih.gov This generates a vinyl cation intermediate which then undergoes intramolecular cyclization by the nucleophilic attack of the thioether sulfur atom onto the carbocation, followed by aromatization to yield the benzo[b]thiophene product. nih.gov
Bromination : The bromination at the C-6 position follows the general mechanism of electrophilic aromatic substitution, where the bromine molecule is polarized by the solvent or a catalyst, and the resulting electrophilic bromine species is attacked by the π-system of the benzo[b]thiophene ring. researchgate.net
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Nickel(II) bipyridine |
| Lithium hexamethyldisilazide (LiHMDS) |
| Potassium sulfide (K₂S) |
| o-alkynyl thioanisole |
| Dimethyl(thiodimethyl)sulfonium tetrafluoroborate |
| Iodine |
| Molecular bromine (Br₂) |
| Dimethylformamide (DMF) |
| Acetonitrile |
| 6-bromo-3-cyanobenzo[b]thiophene |
| Raloxifene |
| Dimethyl sulfoxide (DMSO) |
| Thionyl chloride (SOCl₂) |
| Arylboronic acid |
Chemical Reactivity and Advanced Derivatization Pathways of 6 Bromo 3 Methylthio Benzo B Thiophene
Transformations Involving the Bromine Moiety at C-6
The bromine atom at the C-6 position of the benzo[b]thiophene core is particularly amenable to a range of chemical transformations, providing a gateway to a wide array of functionalized derivatives. Its reactivity is central to the strategic elaboration of the molecule for applications in medicinal chemistry and materials science.
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The bromine atom at C-6 of 6-bromo-3-(methylthio)benzo[b]thiophene serves as an excellent handle for these transformations.
The Sonogashira coupling reaction, which forms a carbon-carbon bond between a vinyl or aryl halide and a terminal alkyne, is a well-established method for the alkynylation of aromatic halides. researchgate.net This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst. researchgate.net The Sonogashira coupling of bromo-iodoarenes, followed by lithiation and methylthiolation, has been utilized in the synthesis of disulfide products. nih.gov Similarly, this methodology has been applied to 3-iodobenzo[b]thiophenes to produce various alkyne derivatives. nih.gov A palladium(II)-catalyzed Sonogashira-type cross-coupling reaction has also been developed for the synthesis of 2-substituted benzo[b]thiophenes. scispace.com
Table 1: Sonogashira Coupling of Benzo[b]thiophene Derivatives
| Entry | Reactants | Catalyst System | Product | Yield (%) |
|---|---|---|---|---|
| 1 | 3-Iodobenzo[b]thiophenes, Terminal Alkynes | Pd catalyst, Microwave irradiation | Alkyne-substituted benzo[b]thiophenes | Not specified |
| 2 | o-Iodothioanisoles, Terminal Alkynes | Palladium/Copper catalyst | 2,3-Disubstituted benzo[b]thiophenes | Not specified |
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forges a carbon-carbon bond between an organohalide and an organoboron compound. libretexts.org This reaction is known for its mild conditions and tolerance of a wide range of functional groups. libretexts.org The Suzuki-Miyaura coupling has been successfully applied to 3-iodobenzo[b]thiophenes with various boronic acids to yield a diverse library of multi-substituted benzo[b]thiophenes. nih.govresearchgate.net The reaction typically proceeds via oxidative addition, transmetalation, and reductive elimination steps. libretexts.org This method has been utilized for the synthesis of various benzo[b]thiophene derivatives, showcasing its broad applicability. researchgate.net
Table 2: Suzuki-Miyaura Coupling of Benzo[b]thiophene Derivatives
| Entry | Reactants | Catalyst System | Product | Yield (%) |
|---|---|---|---|---|
| 1 | 3-Iodobenzo[b]thiophenes, Boronic Acids | Pd(PPh3)4, K2CO3 | Aryl-substituted benzo[b]thiophenes | Not specified |
| 2 | Unprotected ortho-bromoanilines, Boronic Esters | Palladium catalyst | Diversified glucocorticoid receptor modulators | Good to excellent rsc.orgnih.gov |
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines. wikipedia.org This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance, largely replacing harsher traditional methods. wikipedia.org The reaction has been successfully applied to various bromo-substituted heterocyclic compounds, including bromoindoles and their derivatives, to produce the corresponding aminated products in moderate to high yields. researchgate.net The choice of palladium catalyst and ligand is crucial for the success of the reaction. For instance, the use of Pd(OAc)2 with Xantphos as a ligand has been effective for the coupling of deactivated aminothiophenes with halopyridines. researchgate.net
Table 3: Buchwald-Hartwig Amination of Bromo-Substituted Heterocycles
| Entry | Substrate | Amine | Catalyst System | Product | Yield (%) |
|---|---|---|---|---|---|
| 1 | Bromoalkyne | Morpholine | Not specified | Aminated alkyne | Not specified |
| 2 | Bromoindoles | Various amines | Pd2dba3·CHCl3-2-[di(tert-butyl)phosphino]biphenyl | Aminated indoles | Moderate to high researchgate.net |
While palladium-catalyzed reactions are prevalent, the bromine atom on the benzo[b]thiophene ring can also participate in nucleophilic aromatic substitution (SNAr) reactions, particularly when the ring is activated by electron-withdrawing groups. Nucleophilic substitution on the thiophene (B33073) ring occurs more readily than on the corresponding benzene (B151609) compounds. uoanbar.edu.iq The increased reactivity is attributed to the ability of the sulfur atom to stabilize the intermediate Meisenheimer complex through the involvement of its d-orbitals. uoanbar.edu.iq Copper-mediated nucleophilic substitutions of halothiophenes are also of significant synthetic utility, allowing for the introduction of various nucleophiles. uoanbar.edu.iq
The bromine atom at C-6 can be converted into an organometallic species, such as a Grignard or organolithium reagent, through metal-halogen exchange. These powerful nucleophiles can then react with a variety of electrophiles to introduce a wide range of substituents. The formation of organolithium reagents from alkyl halides is a common procedure, often utilizing lithium metal. masterorganicchemistry.com Similarly, Grignard reagents are readily prepared by reacting an alkyl halide with magnesium metal. libretexts.org These reagents are strong bases and potent nucleophiles that react with various electrophiles, including carbonyl compounds. libretexts.org The reactivity of these organometallic species can be enhanced by the use of additives like tetramethylethylenediamine (TMEDA). uniurb.it For instance, the treatment of a bromo-iodoarene with n-butyllithium followed by reaction with dimethyl disulfide afforded the corresponding disulfide product. nih.gov
Palladium-Catalyzed Cross-Coupling Reactions
Reactivity of the Methylthio Group at C-3
The methylthio group at the C-3 position is a key functional handle for introducing structural diversity. Its sulfur atom can undergo oxidation to various oxidation states, and the C-S bond can be cleaved to allow for further functionalization.
Oxidation Reactions (e.g., to sulfoxide (B87167), sulfone)
The oxidation of the sulfide (B99878) in this compound to a sulfoxide or a sulfone significantly alters the electronic and steric properties of the molecule. These transformations are typically achieved using various oxidizing agents.
The stepwise oxidation from sulfide to sulfoxide and then to sulfone can be controlled by the choice of oxidant and reaction conditions. For instance, milder oxidizing agents or stoichiometric control can favor the formation of the sulfoxide, while stronger oxidants or excess reagent will typically lead to the sulfone. nih.govorganic-chemistry.org The rate of conversion from the sulfide to the sulfoxide is generally enhanced by electron-donating groups on the thiophene ring. nih.gov Conversely, the subsequent oxidation of the sulfoxide to the sulfone is often slower. nih.gov
A variety of reagents have been employed for the oxidation of sulfides to sulfones, including hydrogen peroxide in the presence of a catalyst like methyltrioxorhenium(VII) or phosphorus pentoxide. nih.govresearchgate.net Other methods include the use of reagents like Selectfluor in water, which can provide quantitative yields of sulfones at room temperature. organic-chemistry.org
Table 1: Oxidation of Thiophene Derivatives
| Starting Material | Oxidizing Agent | Product | Reference |
|---|---|---|---|
| Thiophene Derivatives | Hydrogen Peroxide / Methyltrioxorhenium(VII) | Thiophene Sulfoxides/Sulfones | nih.gov |
| Benzo[b]thiophenes | Aqueous H2O2 / P2O5 | Benzo[b]thiophene Sulfones | researchgate.net |
C-S Bond Cleavage and Functionalization
Cleavage of the C-S bond in the methylthio group opens up pathways for introducing new functional groups at the C-3 position. This can be a challenging transformation but offers significant synthetic advantages. Recent advancements have demonstrated electrochemical methods for the regioselective cleavage of C(sp³)–S bonds in alkyl aryl thioethers under mild conditions. rsc.org This electro-oxidative approach generates cationic species from both the carbon and sulfur fragments, which can then be trapped by nucleophiles, leading to the formation of new C-O and S-O bonds. rsc.org This strategy allows for the simultaneous utilization of both fragments of the original thioether, enhancing atom economy. rsc.org
Electrophilic and Nucleophilic Reactions of the Benzo[b]thiophene Core
The benzo[b]thiophene core itself is amenable to a range of electrophilic and nucleophilic reactions, allowing for further modification of the heterocyclic system.
Directed ortho-Metalation and Subsequent Electrophilic Quenching
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org In this reaction, a directing metalation group (DMG) coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.orgbaranlab.org The resulting aryllithium species can then react with a variety of electrophiles. wikipedia.orgorganic-chemistry.org
In the context of this compound, the bromine atom and the sulfur atom of the thiophene ring can influence the regioselectivity of metalation. The choice of the organolithium base and reaction conditions, such as the use of additives like TMEDA, is crucial for achieving the desired outcome. baranlab.org A range of electrophiles, including aldehydes, ketones, carbon dioxide, and alkyl halides, can be used to quench the lithiated intermediate. baranlab.org
Annulation and Ring Expansion Reactions
Annulation and ring expansion reactions provide routes to more complex, polycyclic structures based on the benzo[b]thiophene scaffold. For instance, electrochemical annulation of aryl alkynes can lead to the formation of benzo[b]thiophene-1,1-dioxides, involving an intramolecular cyclization and a subsequent ring expansion. nih.gov Theoretical investigations have also explored the ring expansion of borole (B14762680) rings with azides to form larger heterocycles, a concept that could potentially be applied to benzo[b]thiophene derivatives. rsc.org These reactions often proceed through spirocyclic intermediates. nih.gov
Derivatization for Scaffold Elaboration and Chemical Library Generation
The functional handles present in this compound make it an excellent starting material for the generation of chemical libraries. The bromine atom is particularly useful for cross-coupling reactions, allowing for the introduction of a wide variety of aryl, heteroaryl, and alkyl groups. nih.gov The development of efficient, one-pot synthesis methods for substituted benzo[b]thiophenes facilitates the rapid production of diverse compound collections. nih.govrsc.orgstrath.ac.uk These libraries of compounds can then be screened for various biological activities, as demonstrated by the synthesis of benzo[b]thiophene derivatives as potential antimicrobial agents and kinase inhibitors. rsc.orgnih.gov The ability to elaborate the scaffold through reactions like click chemistry further expands the accessible chemical space. nih.gov
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 6-Bromo-3-(methylsulfinyl)benzo[b]thiophene (Sulfoxide) |
| 6-Bromo-3-(methylsulfonyl)benzo[b]thiophene (Sulfone) |
| 6-Bromo-3-(methylthio)-2-phenylbenzo[b]thiophene |
| 2-Aroylbenzo[b]thiophen-3-ols |
| Benzo[b]thiophene-1,1-dioxide |
| 3-Aminobenzo[b]thiophenes |
| 1-(6-Bromo-3-methyl-1,3-thiazolo[3,2-a]benzimidazol-2-yl)ethanone |
| 2-Amino-6-(tert-butyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile |
| 6-Chlorobenzo[b]thiophene-2-carboxylic acid |
| 6-Fluorobenzo[b]thiophene-2-carboxylic acid |
| 6-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic acid |
| Benzo[b]thiophene-3-carboxylic acid 1,1-dioxide |
Computational and Theoretical Investigations of 6 Bromo 3 Methylthio Benzo B Thiophene
Electronic Structure Analysis
Analysis of the electronic structure is fundamental to predicting a molecule's behavior. It reveals how electrons are distributed within the molecule and determines its stability, reactivity, and spectroscopic properties.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. mdpi.comnih.gov DFT calculations could provide a wealth of information about 6-Bromo-3-(methylthio)benzo[b]thiophene, including its optimized molecular geometry (bond lengths and angles), vibrational frequencies (corresponding to infrared and Raman spectra), and various electronic properties like dipole moment and electrostatic potential. researchgate.net These calculations are typically performed using a specific functional (e.g., B3LYP) and a basis set (e.g., 6-31G(d)) to approximate the solutions to the Schrödinger equation.
Table 1: Predicted Geometric Parameters for this compound from DFT Calculations (Note: Specific data for this compound is not available in the cited literature. This table illustrates the type of data generated from DFT calculations.)
| Parameter | Predicted Value |
|---|---|
| C-S Bond Length (thiophene ring) | Data not available |
| C-Br Bond Length | Data not available |
| C-S Bond Length (methylthio) | Data not available |
| Thiophene (B33073) Ring Planarity | Data not available |
Frontier Molecular Orbital (FMO) theory is a critical component of understanding chemical reactivity. mdpi.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.
The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a crucial indicator of the molecule's kinetic stability, chemical reactivity, and polarizability. A small energy gap suggests that the molecule is more reactive and can be easily polarized. For this compound, analysis would reveal the distribution of these orbitals across the benzothiophene (B83047) core, the bromine atom, and the methylthio group, indicating the most likely sites for electrophilic and nucleophilic attack.
Table 2: Calculated Frontier Molecular Orbital Properties for this compound (Note: Specific data for this compound is not available in the cited literature. This table illustrates the type of data generated from FMO analysis.)
| Property | Value (eV) |
|---|---|
| HOMO Energy | Data not available |
| LUMO Energy | Data not available |
Computational Studies on Reaction Mechanisms
Theoretical calculations are invaluable for mapping out the intricate details of chemical reactions, providing insights that are often difficult or impossible to obtain experimentally.
Many chemical reactions can yield multiple products (isomers). Computational chemistry can predict the regioselectivity and stereoselectivity of reactions by comparing the activation energies of the different possible reaction pathways. For the synthesis of substituted benzo[b]thiophenes, for example, electrophilic cyclization can lead to different regioisomers. By calculating the energies of the transition states leading to each potential product, it is possible to predict which isomer will be preferentially formed. This predictive power is essential for designing efficient and selective synthetic routes.
Conformational Analysis and Intermolecular Interactions
The three-dimensional shape of a molecule (conformation) and how it interacts with other molecules are critical to its physical and biological properties. The methylthio group in this compound can rotate, leading to different possible conformations. Conformational analysis studies would involve calculating the relative energies of these different spatial arrangements to determine the most stable conformer(s). Such studies can reveal the flexibility of the molecule and the steric and electronic effects that govern its preferred shape. Furthermore, these models can be extended to study intermolecular interactions, such as stacking or hydrogen bonding, which are crucial for understanding the properties of the material in the solid state.
Quantitative Structure-Reactivity Relationship (QSRR) Studies
A thorough search of scientific literature and chemical databases has revealed no specific Quantitative Structure-Reactivity Relationship (QSRR) studies conducted on the compound this compound. Consequently, there are no available data tables or detailed research findings to report for this specific area of computational and theoretical investigation.
The development of a QSRR model requires a dataset of structurally related compounds with experimentally determined reactivity data. These models are then used to predict the reactivity of new compounds and to understand the molecular properties that influence their chemical behavior. The absence of such studies for this compound indicates a gap in the current body of scientific research.
Future research initiatives would be necessary to generate the experimental and computational data required to perform a QSRR analysis on this compound and its analogues. Such studies would be valuable for elucidating the relationship between the molecular structure of this compound and its chemical reactivity.
Advanced Spectroscopic and Structural Characterization Techniques for 6 Bromo 3 Methylthio Benzo B Thiophene
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display distinct signals corresponding to the aromatic protons on the benzo[b]thiophene core and the methyl protons of the methylthio group. The chemical shifts (δ) of the aromatic protons will be influenced by the electron-withdrawing effect of the bromine atom at the 6-position and the electron-donating nature of the methylthio group at the 3-position. The protons on the benzene (B151609) ring will likely appear as a complex multiplet pattern due to spin-spin coupling. The methyl protons of the -SCH₃ group are expected to appear as a sharp singlet, typically in the upfield region of the aromatic signals.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will provide information on all the carbon atoms in the molecule. The chemical shifts of the carbon atoms in the aromatic rings will be indicative of the substitution pattern. The carbon atom attached to the bromine (C-6) will experience a shielding effect, while the carbon attached to the sulfur of the methylthio group (C-3) will be deshielded. The methyl carbon of the -SCH₃ group will have a characteristic chemical shift in the aliphatic region.
2D NMR and Heteronuclear Correlation: Techniques such as COSY (Correlation Spectroscopy) would be employed to establish the coupling relationships between adjacent protons, helping to assign the signals of the aromatic system. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments are crucial for correlating the proton signals with their directly attached carbon atoms (HSQC) and with carbon atoms two or three bonds away (HMBC). These correlations would definitively confirm the substitution pattern of the bromo and methylthio groups on the benzo[b]thiophene scaffold.
Expected ¹H and ¹³C NMR Data (based on analogs):
| Assignment | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| Aromatic CH | 7.0 - 8.0 (multiplets) | 115 - 145 |
| -SCH₃ | ~2.5 (singlet) | ~15 - 20 |
Note: The exact chemical shifts will depend on the solvent and the specific electronic environment of the molecule.
High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for determining the precise molecular weight and elemental composition of 6-Bromo-3-(methylthio)benzo[b]thiophene. This method provides a highly accurate mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous confirmation of the chemical formula.
While experimental HRMS data for the target compound is not available, predicted data for the closely related compound, 6-bromo-3-methylbenzo[b]thiophene (B8810683) (C₉H₇BrS), can provide insight into the expected fragmentation patterns and isotopic distribution. uni.lu For this compound (C₉H₇BrS₂), the presence of bromine with its characteristic isotopic signature (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and sulfur (with the isotope ³⁴S) would result in a distinctive isotopic cluster for the molecular ion peak in the mass spectrum.
HRMS analysis would be able to differentiate between compounds with the same nominal mass but different elemental compositions, thus providing a high degree of confidence in the identity of the synthesized molecule.
Predicted HRMS Data for Analogs:
| Adduct | m/z (for C₉H₇BrS) |
| [M+H]⁺ | 226.95246 |
| [M+Na]⁺ | 248.93440 |
| [M-H]⁻ | 224.93790 |
Data sourced from predicted values for 6-bromo-3-methylbenzo[b]thiophene. uni.lu
Infrared (IR) and Raman Spectroscopy for Vibrational Modes and Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a characteristic fingerprint that is highly specific to its structure and functional groups.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the vibrations of the benzo[b]thiophene core and the methylthio group. Key expected vibrational modes include:
Aromatic C-H stretching: Typically observed in the region of 3100-3000 cm⁻¹.
Aliphatic C-H stretching (of the -SCH₃ group): Expected around 2950-2850 cm⁻¹.
Aromatic C=C stretching: A series of bands in the 1600-1450 cm⁻¹ region, characteristic of the benzo[b]thiophene ring system.
C-S stretching: Vibrations involving the carbon-sulfur bonds of the thiophene (B33073) ring and the methylthio group are expected in the fingerprint region, typically below 800 cm⁻¹.
C-Br stretching: The vibration of the carbon-bromine bond is expected at lower wavenumbers, generally in the 600-500 cm⁻¹ range.
Raman Spectroscopy: Raman spectroscopy is particularly useful for observing non-polar bonds and symmetric vibrations, which may be weak or absent in the IR spectrum. For this compound, Raman spectroscopy would be valuable for identifying the symmetric stretching vibrations of the aromatic rings and the C-S bonds. The combination of IR and Raman data provides a more complete picture of the vibrational modes of the molecule. In studies of related benzothiophene (B83047) derivatives, Raman spectroscopy has been shown to be a sensitive probe of molecular packing and crystalline phases. sci-hub.se
X-ray Crystallography for Single Crystal Structure Elucidation
X-ray crystallography is the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique can provide precise information on bond lengths, bond angles, and intermolecular interactions, offering an unambiguous confirmation of the molecular structure.
To perform X-ray crystallography, a suitable single crystal of this compound would need to be grown. The diffraction pattern of X-rays passing through the crystal would then be collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined.
While a crystal structure for the specific title compound is not found in the searched literature, the analysis of a complex bromo-substituted benzothiazole (B30560) derivative highlights the level of detail that can be obtained. nih.gov For this compound, X-ray crystallography would confirm the planar nature of the benzo[b]thiophene ring system, the precise bond lengths of the C-Br and C-S bonds, and the conformation of the methylthio group relative to the ring. It would also reveal how the molecules pack in the solid state, including any potential π-π stacking interactions between the aromatic rings.
Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Conjugation Analysis
Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is used to study the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. The wavelength of maximum absorption (λ_max) provides information about the extent of conjugation in a molecule.
The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of the extended π-system of the benzothiophene core. The parent benzothiophene molecule exhibits absorption bands, and the presence of the bromo and methylthio substituents will cause a shift in these bands (a bathochromic or red shift, or a hypsochromic or blue shift). researchgate.netresearchgate.net
The bromo group, being an auxochrome, is expected to cause a slight red shift in the absorption maxima due to its electron-donating resonance effect and electron-withdrawing inductive effect. The methylthio group is also an auxochrome and is expected to further influence the electronic transitions. Analysis of the UV-Vis spectrum can provide insights into the electronic structure and the effects of the substituents on the conjugation of the benzo[b]thiophene system.
Expected UV-Vis Absorption Data (based on benzothiophene):
| Compound | λ_max (nm) | Solvent |
| Benzothiophene | ~250-300 | Hexane |
Note: The λ_max for this compound is expected to be shifted from that of the parent compound due to the electronic effects of the substituents. researchgate.net
Applications in Advanced Organic Synthesis and Materials Science
Role as a Synthetic Building Block for Complex Architectures
The structural features of 6-Bromo-3-(methylthio)benzo[b]thiophene make it an excellent starting material for constructing elaborate molecular frameworks. The bromine atom at the 6-position and the methylthio group at the 3-position serve as functional handles that can be selectively manipulated to build more complex structures.
Precursor in the Synthesis of Polycyclic Aromatic Systems and Fused Heterocycles
The benzo[b]thiophene core is a fundamental unit in many polycyclic aromatic systems and fused heterocycles. The presence of a bromine atom on this core, as in this compound, is particularly advantageous for its use in cross-coupling reactions. For instance, 6-bromobenzo[b]thiophene (B96252) can undergo palladium-catalyzed Stille coupling reactions with organostannanes to create larger conjugated systems. mdpi.com This methodology allows for the precise and efficient formation of carbon-carbon bonds, which is a cornerstone of modern organic synthesis.
The ability to further functionalize the benzo[b]thiophene skeleton is crucial for creating materials with tailored properties. The bromine atom provides a site for introducing various aryl or heterocyclic groups, leading to the formation of extended π-conjugated systems. These larger systems are of significant interest for their potential applications in electronic materials. The synthesis of such fused systems often involves multi-step sequences where the benzothiophene (B83047) derivative is a key intermediate.
Integration into Novel Supramolecular Assemblies
Supramolecular chemistry focuses on the design and synthesis of large, well-ordered structures held together by non-covalent interactions. The aromatic and heterocyclic nature of this compound makes it a candidate for incorporation into such assemblies. Aromatic rings are known to participate in π-π stacking interactions, which are a driving force in the formation of supramolecular structures.
While direct studies on the supramolecular chemistry of this compound are not extensively documented, the behavior of analogous compounds provides insight into its potential. For example, cycloparaphenylenes, which are cyclic aromatic structures, have been shown to form host-guest complexes with various molecules. nih.gov Similarly, thienyl-based conjugated polymers exhibit well-defined redox processes and electrochromic behavior, indicating their ability to form organized structures. rsc.org The benzo[b]thiophene unit, with its combination of an aromatic ring and a sulfur-containing heterocycle, can be expected to participate in similar non-covalent interactions, making it a valuable component for designing novel supramolecular architectures. The ability to form such ordered assemblies is critical for the development of advanced materials with specific functions, such as sensors or molecular machines.
Contributions to Organic Electronic Materials
Benzo[b]thiophene derivatives are a significant class of materials in the field of organic electronics. Their rigid, planar structure and the presence of sulfur, which has available lone pairs of electrons, facilitate charge transport, a key property for electronic applications.
Incorporation into Organic Semiconductors
Organic semiconductors are the active components in a variety of electronic devices. Benzo[b]thiophene-based molecules have been extensively investigated for this purpose. researchgate.net Research has shown that modifying the benzo[b]thiophene core can tune the material's electronic properties. For instance, the synthesis of novel benzo[b]thieno[2,3-d]thiophene (BTT) derivatives has led to the development of solution-processable organic semiconductors for organic field-effect transistors (OFETs). mdpi.com
One study highlighted the importance of the substitution pattern on the electrical performance of benzo[b]thiophene-based OFETs. It was found that a thin film with a single benzo[b]thiophene moiety attached via the 6-position exhibited high charge mobility and a large on/off current ratio. bohrium.comrawdatalibrary.net This demonstrates the potential of 6-substituted benzo[b]thiophenes, such as this compound, as precursors for high-performance organic semiconductors. The bromine atom can be readily converted to other functional groups through cross-coupling reactions, allowing for the synthesis of a wide range of semiconducting materials with tailored properties.
| Compound Type | Key Feature | Reported Mobility (cm²/Vs) | Current On/Off Ratio | Reference |
|---|---|---|---|---|
| Single BT moiety | Attached via 6-position | up to 0.055 | 2.5 x 10⁷ | bohrium.comrawdatalibrary.net |
| Benzo[b]thieno[2,3-d]thiophene (BTT) derivative | Solution-processable | up to 0.005 | > 10⁶ | mdpi.com |
| Benzothieno[2,3-b]thiophene (BTT) derivative | Stable thermal properties | 0.46 | > 10⁷ | rsc.org |
Development of Optoelectronic Devices (e.g., OLEDs, OFETs)
The favorable electronic properties of benzo[b]thiophene derivatives have led to their use in various optoelectronic devices, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). In OLEDs, these materials can function as hole-transporting materials, hole-injecting materials, or as the host in the light-emitting layer. google.com The high carrier injection and transport capabilities of benzothiophene derivatives contribute to improved device efficiency and lower driving voltages. google.com
Furthermore, the development of bohrium.combenzothieno[3,2-b]benzothiophene-tetraoxide-based emitters with a donor-acceptor-donor (D–A–D) structure has shown promise for high-efficiency OLEDs that utilize thermally activated delayed fluorescence (TADF). rsc.orgrsc.org These materials can be processed from solution, which simplifies device fabrication. rsc.orgresearchgate.net The versatility of the benzo[b]thiophene scaffold allows for the synthesis of a wide array of derivatives with optimized properties for specific optoelectronic applications.
Strategic Value in Chemical Library Construction for Diverse Research Endeavors
Chemical libraries are collections of diverse molecules that are used in high-throughput screening to identify new drug candidates or compounds with other useful properties. The benzo[b]thiophene scaffold is considered a "privileged structure" in medicinal chemistry because it is found in numerous biologically active compounds. nih.govmalayajournal.org Derivatives of benzo[b]thiophene have been shown to possess a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties. nih.govrsc.orgnih.gov
The compound this compound is an excellent starting point for building a chemical library. The bromo and methylthio groups are versatile functional handles that allow for a wide range of chemical modifications. The bromine atom can be used in various cross-coupling reactions to introduce different substituents, while the methylthio group can be oxidized or otherwise modified. This allows for the rapid generation of a large number of structurally diverse compounds, which can then be screened for biological activity. This approach is a powerful tool in the search for new therapeutic agents and other functional molecules. nih.govmalayajournal.org
Design and Synthesis of Analogs for Chemical Structure-Reactivity Studies
The strategic design and synthesis of analogs based on the this compound scaffold are fundamental to exploring chemical structure-reactivity and structure-activity relationships (SAR). By systematically modifying the core structure, researchers can probe the influence of various functional groups and substitution patterns on the molecule's physicochemical properties and biological interactions. These studies are crucial for optimizing compounds for specific applications in materials science and medicinal chemistry.
Research into the analogs of benzo[b]thiophene has revealed significant insights into how structural modifications affect their biological and chemical properties. For instance, the introduction of halogens at the 3-position has been a key area of investigation. Studies have shown that the nature of the halogen has a profound effect on the antimicrobial properties of the resulting compound. nih.gov In one study, 3-chloro and 3-bromo substituted benzo[b]thiophenes demonstrated notable activity against Gram-positive bacteria and yeast, whereas the corresponding 3-iodo derivatives were inactive. nih.gov This highlights the sensitivity of the biological activity to the electronic and steric properties of the substituent at this position.
Further modifications, such as the introduction of acylhydrazone or chalcone (B49325) moieties, have been explored to generate novel analogs with potential therapeutic applications. nih.govmdpi.com Combining the benzo[b]thiophene nucleus with an acylhydrazone functional group led to the discovery of potent antimicrobial agents against multidrug-resistant Staphylococcus aureus. nih.gov Similarly, creating benzothiophene-chalcone hybrids has resulted in compounds that act as effective cholinesterase inhibitors. mdpi.com
The oxidation of the sulfur atom within the thiophene (B33073) ring to a sulfone (benzo[b]thiophene 1,1-dioxide) represents another important synthetic modification. This change significantly alters the electronic properties and geometry of the scaffold, leading to analogs with distinct biological targets, such as the STAT3 protein, which is implicated in cancer. nih.gov
The synthesis of these diverse analogs often involves multi-step reaction sequences, including intramolecular Wittig reactions or rhodium-catalyzed three-component coupling reactions, to build the core heterocyclic system with the desired substitutions. mdpi.comresearchgate.net
The table below summarizes key findings from structure-reactivity studies on various benzo[b]thiophene analogs.
Table 1: Structure-Reactivity Study Findings for Benzo[b]thiophene Analogs
| Analog Class | Structural Modification | Research Findings | Citations |
| 3-Halobenzo[b]thiophenes | Introduction of different halogens (Cl, Br, I) at the 3-position. | Chloro and bromo derivatives showed significant antimicrobial activity, while iodo-derivatives were inactive. A hydroxymethyl group at the 2-position was also important for activity. | nih.gov |
| Benzo[b]thiophene Acylhydrazones | Combination of the benzo[b]thiophene nucleus with an acylhydrazone group. | A 6-chloro substituted analog demonstrated potent and non-cytotoxic activity against multiple strains of S. aureus, including resistant ones. | nih.gov |
| Benzo[b]thiophene 1,1-dioxides | Oxidation of the thiophene sulfur to a sulfone. | Analogs based on this scaffold were developed as potent inhibitors of the STAT3 protein, inducing apoptosis in cancer cell lines. | nih.gov |
| Benzothiophene-Chalcone Hybrids | Attachment of various chalcone moieties to the benzothiophene scaffold. | These hybrids were identified as effective inhibitors of cholinesterases (AChE and BChE), with specific substitutions favoring inhibition of one enzyme over the other. | mdpi.com |
| 2,3-disubstituted Benzo[b]thiophenes | Bromination of a 2,3-bis(3-methylthiophen-2-yl)benzo[b]thiophene precursor. | Synthesis of 2,3-bis(5-bromo-3-methylthiophen-2-yl)benzo[b]thiophene was achieved via bromination with N-bromosuccinimide (NBS). | researchgate.net |
Q & A
Basic: What are the common synthetic routes for preparing 6-Bromo-3-(methylthio)benzo[b]thiophene, and what key reaction conditions must be optimized?
Answer:
The synthesis typically involves bromination of a thiophene precursor followed by methylthio group introduction. For example, bromination of benzo[b]thiophene derivatives using reagents like NBS (N-bromosuccinimide) under controlled temperatures (e.g., 0–5°C) ensures regioselectivity . Subsequent thiolation via nucleophilic substitution (e.g., using methylthiolate) requires anhydrous conditions and inert atmospheres to prevent oxidation . Key optimizations include reaction time, stoichiometry of brominating agents, and solvent polarity to minimize side products.
Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., NMR shifts vs. X-ray crystallography) when characterizing this compound derivatives?
Answer:
Discrepancies between NMR and X-ray data often arise from dynamic effects (e.g., rotational isomerism) or crystal-packing forces. To resolve these:
- Perform variable-temperature NMR to detect conformational flexibility .
- Compare computed NMR chemical shifts (using DFT) with experimental data to validate structural assignments .
- Use complementary techniques like IR spectroscopy to confirm functional group vibrations .
Basic: What chromatographic purification strategies are effective for isolating this compound from complex reaction mixtures?
Answer:
Flash chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate) is standard. For polar byproducts, reverse-phase HPLC using C18 columns with acetonitrile/water mixtures improves separation . Pre-purification via recrystallization (e.g., in methanol) can reduce column loading .
Advanced: What strategies exist for achieving regioselective functionalization of the benzo[b]thiophene core in 6-Bromo-3-(methylthio) derivatives?
Answer:
Regioselectivity is influenced by directing groups and reaction conditions:
- Electrophilic aromatic substitution : Use Lewis acids (e.g., AlCl₃) to direct bromination to electron-rich positions .
- Cross-coupling reactions : Palladium catalysts with ligands (e.g., SPhos) enhance selectivity at the bromine-bearing carbon .
- Steric hindrance from the methylthio group can block undesired sites .
Basic: How does the bromine substituent influence the thermal stability and storage requirements of this compound?
Answer:
The bromine atom increases molecular weight and polarizability, enhancing thermal stability but also sensitivity to light. Storage at ≤4°C in amber vials under nitrogen is recommended to prevent degradation . Differential scanning calorimetry (DSC) can confirm decomposition thresholds .
Advanced: What mechanistic insights support the participation of this compound in palladium-catalyzed cross-coupling reactions?
Answer:
The bromine atom acts as a leaving group in Suzuki-Miyaura coupling. Mechanistic studies suggest oxidative addition of Pd(0) to the C–Br bond forms a Pd(II) intermediate, followed by transmetallation with boronic acids. The methylthio group’s electron-donating effect stabilizes the transition state, accelerating reactivity .
Basic: Which analytical techniques (HPLC, GC-MS, etc.) provide optimal quantification of this compound in mixed-phase systems?
Answer:
- HPLC-UV : Suitable for purity assessment with detection at 254 nm .
- GC-MS : Effective for volatile derivatives; derivatization with trimethylsilyl groups may be required .
- LC-MS : Combines separation with mass confirmation, ideal for trace analysis .
Advanced: How do computational chemistry methods (DFT, MO analysis) explain the electronic effects of bromine and methylthio substituents in benzo[b]thiophene systems?
Answer:
Density functional theory (DFT) reveals that bromine’s electron-withdrawing effect lowers the HOMO energy, while the methylthio group donates electrons via resonance, creating a polarized π-system. Frontier molecular orbital (MO) analysis predicts reactivity at the brominated position due to localized LUMO density .
Basic: What solvent systems demonstrate optimal solubility for this compound in polar vs. nonpolar reaction environments?
Answer:
- Nonpolar solvents : Toluene or dichloromethane dissolve the compound well for Friedel-Crafts reactions .
- Polar aprotic solvents : DMF or DMSO are preferred for SNAr reactions due to high dielectric constants .
- Solubility tests via gravimetric analysis in varying solvent mixtures are recommended .
Advanced: What methodologies enable systematic analysis of byproduct formation during nucleophilic substitution reactions involving this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
